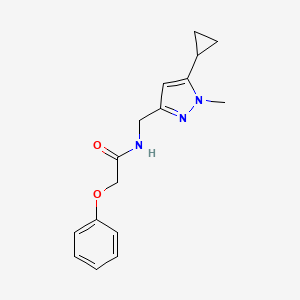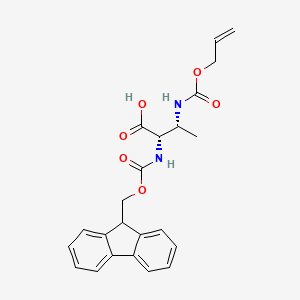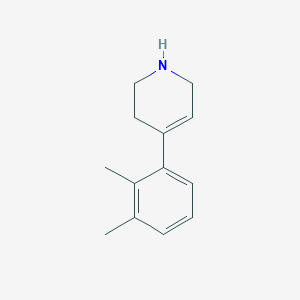
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, a common structure in many pharmaceuticals . It also has a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives are often involved in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives, including those related to N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, has demonstrated significant inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These enzymes are crucial for various physiological functions, and their inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and certain types of edema (Akbaba et al., 2014).
Herbicidal Activity
Another study focused on the synthesis of optically active derivatives of this compound, exploring their herbicidal activity. The research highlighted the importance of stereochemistry in determining the biological activity of these compounds, with certain isomers demonstrating significant herbicidal effectiveness (Hosokawa et al., 2001).
Antiproliferative Activity
Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines. Compounds with specific structural features showed promising activity, indicating their potential as therapeutic agents in cancer treatment. This area of research opens up possibilities for the development of novel anticancer drugs based on sulfonamide derivatives (Berardi et al., 2005).
Antimicrobial Properties
The synthesis of new tetrahydronaphthalene-sulfonamide derivatives has led to the discovery of compounds with potent antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents that can combat resistant bacterial strains. The versatility of sulfonamide derivatives in being chemically modified allows for the exploration of a wide range of biological activities (Mohamed et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWWJILPZYKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2656208.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole](/img/structure/B2656209.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
![N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2656214.png)


![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2656222.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)
![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)